N-methyl-(1-phenylcyclohexyl)methanamine hydrochloride
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Overview
Description
N-methyl-(1-phenylcyclohexyl)methanamine hydrochloride is a chemical compound known for its unique structure and properties It is a derivative of cyclohexylamine, where a phenyl group is attached to the cyclohexyl ring, and a methyl group is attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-(1-phenylcyclohexyl)methanamine hydrochloride typically involves the reaction of cyclohexanone with phenylmagnesium bromide to form 1-phenylcyclohexanol. This intermediate is then subjected to a reductive amination process using formaldehyde and methylamine to yield N-methyl(1-phenylcyclohexyl)methanamine. The final step involves the conversion of the amine to its hydrochloride salt by reacting it with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-methyl-(1-phenylcyclohexyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield secondary amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, alcohols, or amines, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary amines, alcohols.
Substitution: Various substituted amines or alcohols depending on the nucleophile used.
Scientific Research Applications
N-methyl-(1-phenylcyclohexyl)methanamine hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-methyl-(1-phenylcyclohexyl)methanamine hydrochloride involves its interaction with neurotransmitter transporters. It acts as a triple reuptake inhibitor, blocking the reuptake of serotonin, norepinephrine, and dopamine. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their signaling and potentially alleviating symptoms of depression and other mood disorders .
Comparison with Similar Compounds
Similar Compounds
N-methyl-1-(1-phenylcyclohexyl)ethanamine: Another triple reuptake inhibitor with similar pharmacological properties.
Phencyclidine (PCP): A dissociative anesthetic with a similar cyclohexylamine structure but different pharmacological effects.
Ketamine: An NMDA receptor antagonist with anesthetic and antidepressant properties.
Uniqueness
N-methyl-(1-phenylcyclohexyl)methanamine hydrochloride is unique due to its specific structure, which allows it to act as a potent triple reuptake inhibitor. This distinguishes it from other compounds that may only target one or two neurotransmitter systems .
Properties
Molecular Formula |
C14H22ClN |
---|---|
Molecular Weight |
239.78 g/mol |
IUPAC Name |
N-methyl-1-(1-phenylcyclohexyl)methanamine;hydrochloride |
InChI |
InChI=1S/C14H21N.ClH/c1-15-12-14(10-6-3-7-11-14)13-8-4-2-5-9-13;/h2,4-5,8-9,15H,3,6-7,10-12H2,1H3;1H |
InChI Key |
QEDWSHUUJKHLMG-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1(CCCCC1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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